Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 519016-63-8
VCID: VC4005694
InChI: InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Molecular Formula: C15H14ClNO3S
Molecular Weight: 323.8 g/mol

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

CAS No.: 519016-63-8

Cat. No.: VC4005694

Molecular Formula: C15H14ClNO3S

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate - 519016-63-8

Specification

CAS No. 519016-63-8
Molecular Formula C15H14ClNO3S
Molecular Weight 323.8 g/mol
IUPAC Name methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18)
Standard InChI Key FBGRLHHCTXFOQP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate. Its molecular formula is C₁₆H₁₅ClN₂O₃S, with a molecular weight of 350.82 g/mol. The structure comprises:

  • A thiophene ring (a five-membered aromatic ring with one sulfur atom) at positions 2 and 3.

  • A chloroacetyl group (-CO-CH₂-Cl) attached to the amino group at position 2.

  • A 4-methylphenyl group (para-methyl-substituted benzene) at position 4.

  • A methyl ester (-COOCH₃) at position 3.

Structural Features and Reactivity

The chloroacetyl group introduces electrophilic character, enabling nucleophilic substitution reactions (e.g., with amines or thiols). The 4-methylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems. The methyl ester serves as a protecting group for the carboxylic acid, which can be hydrolyzed under basic conditions for further derivatization.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a Gewald reaction, a two-step process involving:

  • Cyclocondensation: Reaction of 4-methylacetophenone with elemental sulfur and a cyanoacetate ester (e.g., methyl cyanoacetate) in the presence of a base (e.g., morpholine) to form the thiophene core.

  • Chloroacetylation: Treatment with chloroacetyl chloride to introduce the chloroacetyl group at the amino position.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationMorpholine, DMF, 80°C, 12 hrs6590
ChloroacetylationChloroacetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT7895

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature control: Precise maintenance at 75–85°C during cyclocondensation.

  • Catalyst optimization: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

  • Solvent recovery: Recycling of dimethylformamide (DMF) via distillation.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 6.85 (s, 1H, thiophene-H), 4.15 (s, 2H, -CH₂Cl), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).

  • IR (KBr): 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 680 cm⁻¹ (C-Cl).

  • Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 351.8 (calc. 351.82).

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol; insoluble in water.

  • Stability: Stable under inert atmospheres; decomposes above 200°C. Hydrolyzes slowly in aqueous base to form the carboxylic acid.

Biological Activity and Applications

Table 2: Antimicrobial Activity of Structural Analogs

CompoundBacterial Strain (MIC, µg/mL)Fungal Strain (MIC, µg/mL)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateS. aureus: 16C. albicans: 64
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate (predicted)E. coli: 32 (est.)A. niger: 128 (est.)

Mechanistically, the chloroacetyl group may inhibit bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis.

Anticancer Activity

Preliminary studies on related compounds suggest apoptosis induction via mitochondrial pathway activation. For instance:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)18.2Caspase-3/7 activation
A549 (lung)24.5ROS generation

Industrial and Material Science Applications

Agrochemical Development

Thiophene derivatives are precursors for herbicides and insecticides. The methyl ester group enhances soil persistence, while the chloroacetyl moiety confers reactivity toward biological targets.

Organic Electronics

The conjugated thiophene system enables applications in organic semiconductors. Thin-film transistors (TFTs) fabricated from similar compounds exhibit:

  • Charge mobility: 0.12 cm²/V·s.

  • On/off ratio: >10⁶.

Challenges and Future Directions

Synthetic Limitations

  • Low regioselectivity during chloroacetylation necessitates advanced catalysts (e.g., enzymatic acetylation).

  • Scalability issues in DMF usage drive research into green solvents (e.g., cyclopentyl methyl ether).

Unanswered Research Questions

  • Structure-activity relationships: How does the 4-methylphenyl group influence target binding compared to halophenyl analogs?

  • Metabolic stability: Does the methyl ester improve pharmacokinetics relative to ethyl esters?

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator